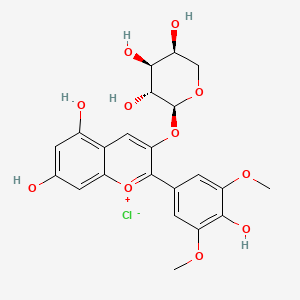
Malvidin-3-O-arabinoside chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malvidin-3-O-arabinoside chloride: is a type of anthocyanin, a class of flavonoid compounds responsible for the vibrant colors in many fruits and flowers. It is a glycoside derivative of malvidin, where an arabinose sugar molecule is attached to the malvidin structure. This compound is known for its antioxidant properties and is commonly found in various berries and grapes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of malvidin 3-arabinoside typically involves the glycosylation of malvidin with arabinose. This process can be carried out using various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of glycosyltransferases to transfer the arabinose moiety to the malvidin molecule under mild conditions. Chemical synthesis, on the other hand, may involve the use of protective groups and catalysts to achieve the desired glycosylation .
Industrial Production Methods
Industrial production of malvidin 3-arabinoside often involves extraction from natural sources such as berries and grapes. The extraction process typically includes steps like solvent extraction, purification, and concentration. Solvents like methanol and ethanol are commonly used for the extraction of anthocyanins, followed by purification using techniques such as column chromatography .
化学反应分析
Types of Reactions
Malvidin-3-O-arabinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can be used to oxidize malvidin 3-arabinoside, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce malvidin 3-arabinoside to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of malvidin 3-arabinoside, which can have different biological and chemical properties .
科学研究应用
Malvidin-3-O-arabinoside chloride has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Its antioxidant properties make it a subject of study in cellular protection and anti-aging research.
Medicine: Research has shown its potential in preventing oxidative stress-related diseases, including cardiovascular diseases and certain cancers.
Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant benefits
作用机制
The mechanism of action of malvidin 3-arabinoside primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy .
相似化合物的比较
Malvidin-3-O-arabinoside chloride is similar to other anthocyanins like malvidin 3-glucoside and malvidin 3-galactoside. its unique arabinose moiety distinguishes it from these compounds. This structural difference can influence its solubility, stability, and biological activity. For instance, malvidin 3-arabinoside has been found to have higher solubility in water compared to its glucoside and galactoside counterparts .
List of Similar Compounds
- Malvidin 3-glucoside
- Malvidin 3-galactoside
- Delphinidin 3-arabinoside
- Cyanidin 3-arabinoside
属性
CAS 编号 |
679429-95-9 |
|---|---|
分子式 |
C22H23ClO11 |
分子量 |
498.9 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H/t13-,18-,20+,22-;/m0./s1 |
InChI 键 |
FXWDXPVECLXGRZ-XIGYXKQDSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















